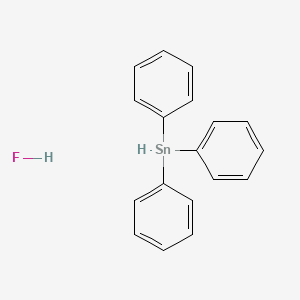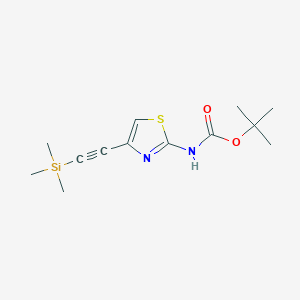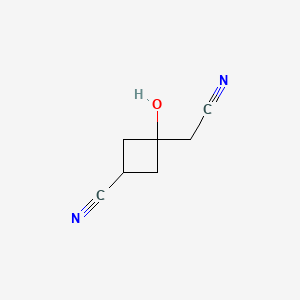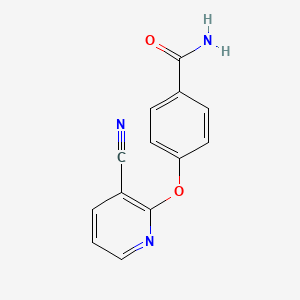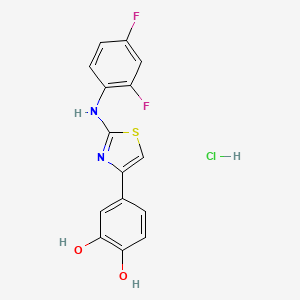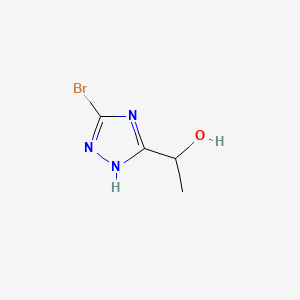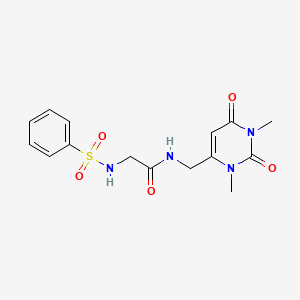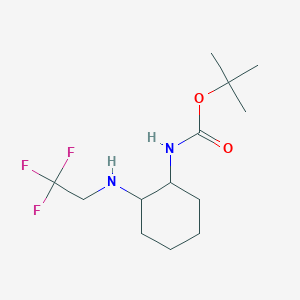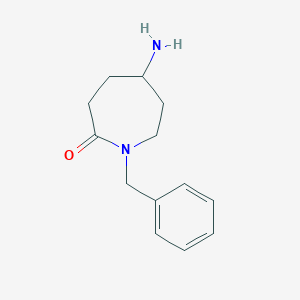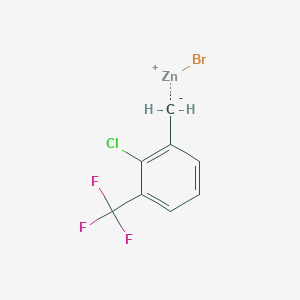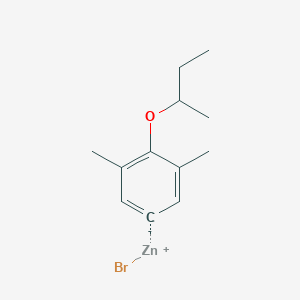
(4-sec-Butyloxy-3,5-dimethylphenyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-sec-butyloxy-3,5-dimethylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable due to its reactivity and stability in various chemical reactions. It is often employed as a reagent in cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-sec-butyloxy-3,5-dimethylphenyl)zinc bromide typically involves the reaction of (4-sec-butyloxy-3,5-dimethylphenyl)magnesium bromide with a zinc halide, such as zinc bromide, in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(4−sec−butyloxy−3,5−dimethylphenyl)MgBr+ZnBr2→(4−sec−butyloxy−3,5−dimethylphenyl)ZnBr+MgBr2
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions for higher yields and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(4-sec-butyloxy-3,5-dimethylphenyl)zinc bromide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or ketones.
Reduction: It can participate in reduction reactions to form hydrocarbons.
Substitution: The zinc atom can be substituted with other metals or groups in cross-coupling reactions.
Common Reagents and Conditions
Common reagents used with this compound include palladium or nickel catalysts, which facilitate cross-coupling reactions. Typical conditions involve an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Major Products Formed
The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
科学研究应用
(4-sec-butyloxy-3,5-dimethylphenyl)zinc bromide is used in various scientific research applications, including:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound is used to modify biomolecules and study their interactions.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of (4-sec-butyloxy-3,5-dimethylphenyl)zinc bromide involves the formation of a reactive organozinc intermediate, which can undergo various transformations. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is facilitated by the presence of THF, which stabilizes the organozinc species and enhances its solubility.
相似化合物的比较
Similar Compounds
(4-sec-butyloxy-3,5-dimethylphenyl)magnesium bromide: Similar in structure but contains magnesium instead of zinc. It is also used in organic synthesis but has different reactivity and stability.
(4-sec-butyloxy-3,5-dimethylphenyl)lithium: Contains lithium instead of zinc and is highly reactive, often used in different types of reactions compared to the zinc compound.
Uniqueness
(4-sec-butyloxy-3,5-dimethylphenyl)zinc bromide is unique due to its balanced reactivity and stability, making it suitable for a wide range of synthetic applications. Its use in cross-coupling reactions is particularly noteworthy, as it allows for the efficient formation of carbon-carbon bonds under mild conditions.
属性
分子式 |
C12H17BrOZn |
|---|---|
分子量 |
322.5 g/mol |
IUPAC 名称 |
bromozinc(1+);2-butan-2-yloxy-1,3-dimethylbenzene-5-ide |
InChI |
InChI=1S/C12H17O.BrH.Zn/c1-5-11(4)13-12-9(2)7-6-8-10(12)3;;/h7-8,11H,5H2,1-4H3;1H;/q-1;;+2/p-1 |
InChI 键 |
PRWAJPYYSZBXGY-UHFFFAOYSA-M |
规范 SMILES |
CCC(C)OC1=C(C=[C-]C=C1C)C.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-1-((S)-1-Acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine 1-oxide](/img/structure/B14885720.png)
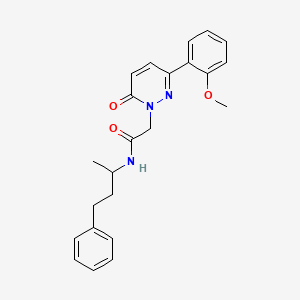
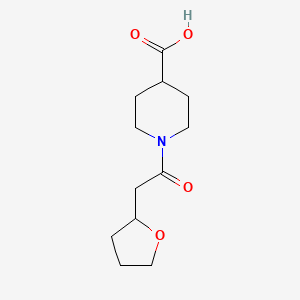
![2-Amino-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14885743.png)
